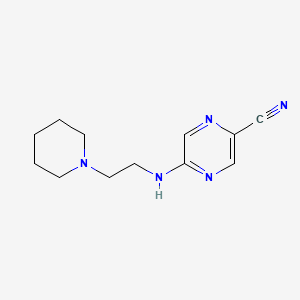![molecular formula C13H19NO2 B7578621 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, also known as modafinil, is a wakefulness-promoting agent that has been used to treat narcolepsy, sleep apnea, and shift work sleep disorder. It was first approved by the US Food and Drug Administration (FDA) in 1998 and has since gained popularity among students and professionals as a cognitive enhancer.
作用機序
Modafinil's precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. It also affects the activity of several neuropeptides, including orexin, which is involved in regulating wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance in healthy individuals. It has also been shown to improve mood and reduce symptoms of depression in some patients. However, the long-term effects of 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid on the brain and body are not yet fully understood.
実験室実験の利点と制限
Modafinil has several advantages for use in lab experiments, including its ability to improve cognitive performance and reduce fatigue in subjects. However, its effects can vary depending on the individual, and its long-term effects on the brain and body are not yet fully understood. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid can be expensive and difficult to obtain for research purposes.
将来の方向性
There are several areas of future research for 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid, including its potential use as a treatment for depression, schizophrenia, and addiction. In addition, further studies are needed to determine the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to understand the precise mechanism of action of this compound and how it affects different neurotransmitters and neuropeptides in the brain.
In conclusion, this compound is a wakefulness-promoting agent that has been extensively studied for its cognitive-enhancing effects. Its precise mechanism of action is not fully understood, but it is believed to work by increasing the levels of several neurotransmitters in the brain. Modafinil has several advantages for use in lab experiments, but its long-term effects on the brain and body are not yet fully understood. There are several areas of future research for this compound, including its potential use as a treatment for depression, schizophrenia, and addiction, as well as further studies to determine its precise mechanism of action and potential for abuse and addiction.
合成法
Modafinil can be synthesized using several methods, including the reaction of benzhydryl sulfinyl acetamide with methylamine and formaldehyde, or the reaction of benzhydryl chloride with thiourea and methylamine. The former method is more commonly used due to its higher yield and purity.
科学的研究の応用
Modafinil has been extensively studied for its cognitive-enhancing effects, particularly in the areas of attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with sleep disorders. In addition, 2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid has been investigated as a potential treatment for depression, schizophrenia, and addiction.
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-6-12(10(2)7-9)11(3)14(4)8-13(15)16/h5-7,11H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBKTXOKTGCCKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
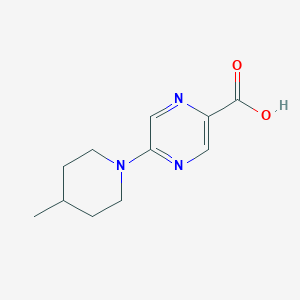
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
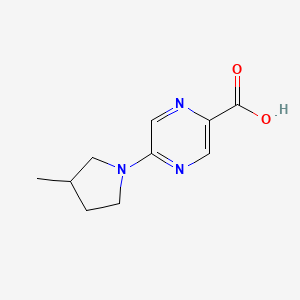

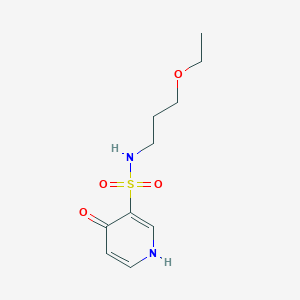
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
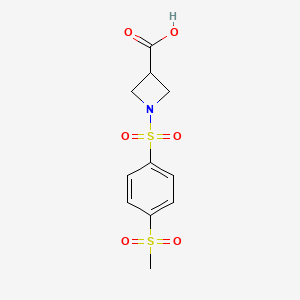
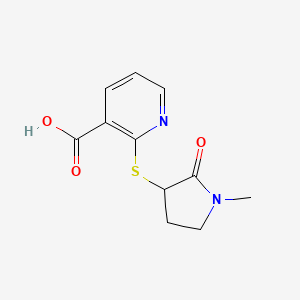
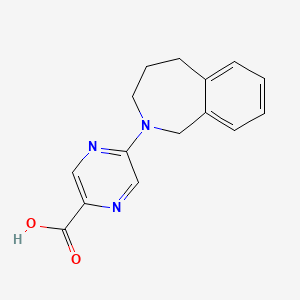

![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
